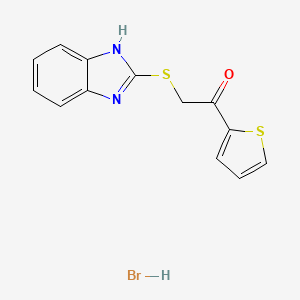
2-(1H-benzimidazol-2-ylthio)-1-(2-thienyl)ethanone hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylthio)-1-(2-thienyl)ethanone hydrobromide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-1-(2-thienyl)ethanone hydrobromide varies depending on its application. In medicine, it has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and viral replication. In agriculture, it acts as a disruptor of fungal and insect cell membranes, leading to their death. In material science, it acts as a building block for the synthesis of materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-benzimidazol-2-ylthio)-1-(2-thienyl)ethanone hydrobromide vary depending on its application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication. In agriculture, it has been shown to disrupt fungal and insect cell membranes, leading to their death. In material science, it has been used as a building block for the synthesis of materials with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1H-benzimidazol-2-ylthio)-1-(2-thienyl)ethanone hydrobromide in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-(1H-benzimidazol-2-ylthio)-1-(2-thienyl)ethanone hydrobromide. In medicine, further studies are needed to fully understand its anticancer, antiviral, and antibacterial properties and to develop new drugs based on its structure. In agriculture, further studies are needed to optimize its use as a fungicide and insecticide. In material science, further studies are needed to explore its potential applications in the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-ylthio)-1-(2-thienyl)ethanone hydrobromide is a chemical compound with potential applications in various fields such as medicine, agriculture, and material science. Its ease of synthesis, low cost, and potential applications make it an attractive compound for further studies. However, its potential toxicity and the need for further studies to fully understand its mechanism of action should be taken into consideration.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-ylthio)-1-(2-thienyl)ethanone hydrobromide involves the reaction between 2-mercapto-benzimidazole and 2-bromo-1-(2-thienyl)ethanone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification and recrystallization.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-ylthio)-1-(2-thienyl)ethanone hydrobromide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to exhibit anticancer, antiviral, and antibacterial properties. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-thiophen-2-ylethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2.BrH/c16-11(12-6-3-7-17-12)8-18-13-14-9-4-1-2-5-10(9)15-13;/h1-7H,8H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLFDQIPWTURLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=CS3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-methyl-4-[5-(3-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5133673.png)


![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide](/img/structure/B5133697.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5133698.png)
![2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5133701.png)
![1-(3,7-dimethyl-6-octen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5133702.png)
![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5133710.png)

![methyl N-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinate](/img/structure/B5133721.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5133730.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133738.png)
![N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5133742.png)
![2-(benzyl{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B5133757.png)